(+)-Intermedine: A Technical Overview of its Physicochemical Properties and Cytotoxic Mechanisms
(+)-Intermedine: A Technical Overview of its Physicochemical Properties and Cytotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid (+)-Intermedine, focusing on its chemical properties and its cytotoxic effects, particularly on hepatocytes and neural progenitor cells. The information presented herein is intended to support research and drug development activities related to this compound.
Core Physicochemical Data
(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid found in various plant species. Its fundamental physicochemical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 10285-06-0 | [1][2][3] |
| Molecular Formula | C₁₅H₂₅NO₅ | [1][2] |
| Molecular Weight | 299.36 g/mol | [1][2] |
Toxicological Profile: Mitochondria-Mediated Apoptosis
(+)-Intermedine has been shown to exhibit significant cytotoxicity in various cell lines. The primary mechanism underlying its toxicity is the induction of mitochondria-mediated apoptosis. This process is initiated by the generation of excessive reactive oxygen species (ROS), which leads to a cascade of intracellular events culminating in programmed cell death.
The key events in the cytotoxic signaling pathway of (+)-Intermedine are:
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Induction of Oxidative Stress : Exposure to (+)-Intermedine leads to a significant increase in intracellular ROS levels.
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Mitochondrial Dysfunction : The elevated ROS levels disrupt the mitochondrial membrane potential.
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Apoptosome Formation : This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.
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Caspase Activation : Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase, caspase-3.
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Apoptosis : Activated caspase-3 orchestrates the final stages of apoptosis, leading to cell death.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the cytotoxic effects of (+)-Intermedine are provided below. These protocols are based on standard laboratory procedures.
Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
Materials:
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96-well cell culture plates
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Cell Counting Kit-8 (CCK-8) reagent
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
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Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
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Treat the cells with varying concentrations of (+)-Intermedine and incubate for the desired period (e.g., 24, 48, or 72 hours).
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Add 10 µL of CCK-8 solution to each well.
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Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
Materials:
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6-well cell culture plates
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Crystal violet staining solution (0.5% crystal violet in 25% methanol)
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Phosphate-buffered saline (PBS)
Procedure:
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Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
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Treat the cells with (+)-Intermedine at various concentrations.
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Incubate the plates for 7-14 days, allowing colonies to form.
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Wash the colonies twice with PBS.
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Fix the colonies with methanol for 15 minutes.
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Stain the colonies with crystal violet solution for 20 minutes.
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Gently wash the plates with water and allow them to air dry.
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Count the number of colonies in each well.
Wound Healing (Scratch) Assay
This method is used to study cell migration.
Materials:
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6-well or 12-well cell culture plates
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Sterile 200 µL pipette tip
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Microscope with a camera
Procedure:
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Seed cells in a plate and grow them to a confluent monolayer.
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Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
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Wash the wells with PBS to remove detached cells.
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Add fresh culture medium with or without (+)-Intermedine.
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Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).
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Measure the width of the scratch at different time points to quantify cell migration.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Treat cells with (+)-Intermedine for the desired time.
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Harvest the cells and wash them twice with cold PBS.
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Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
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Incubate the cells for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X binding buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
Intracellular ROS Measurement: DCFH-DA Assay
2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a fluorescent probe used to detect intracellular ROS.
Materials:
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DCFH-DA probe
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Fluorescence microscope or microplate reader
Procedure:
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Seed cells in a suitable plate or dish.
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Treat the cells with (+)-Intermedine.
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Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
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Wash the cells with PBS to remove excess probe.
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Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
Mitochondrial Membrane Potential (ΔΨm) Assay: JC-1 Staining
JC-1 is a cationic dye that indicates mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
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JC-1 staining solution
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Fluorescence microscope or flow cytometer
Procedure:
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Treat cells with (+)-Intermedine.
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Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
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Wash the cells twice with PBS.
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Analyze the cells under a fluorescence microscope or by flow cytometry to detect the shift from red to green fluorescence, indicating a decrease in ΔΨm.
